N-Methyl-2-phenyl-N-[(5R,7S,8S)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide (U-69,593) is a synthetic compound classified as a κ-opioid receptor (KOR) agonist. [ [], [], [] ] KORs belong to the opioid receptor family, which also includes μ-opioid receptors (MOR) and δ-opioid receptors (DOR). [ [], [] ] These receptors are primarily found in the central nervous system (CNS) and are involved in modulating pain perception, mood, and reward. [ [], [] ] U-69,593 selectively binds to KORs with high affinity, making it a valuable tool for investigating the physiological and pharmacological roles of KORs in various research contexts. [ [], [], [] ]
The synthesis of U-69593 involves several key steps that incorporate advanced organic chemistry techniques. The compound can be synthesized through various methods, including:
Technical details of these synthetic pathways reveal that careful control of reaction conditions (temperature, solvent choice) is crucial for optimizing yield and selectivity.
The molecular structure of U-69593 can be depicted as follows:
U-69593 participates in various chemical reactions typical for its class of compounds:
U-69593 acts primarily as an agonist at kappa-opioid receptors, which are G protein-coupled receptors located throughout the central nervous system. The mechanism involves:
Relevant data include melting point (around 200 °C) and boiling point (not defined due to decomposition before boiling) .
U-69593 has several scientific applications:
U-69593 (IUPAC name: N-methyl-2-phenyl-N-[(5R,7S,8S)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide) is a synthetic κ-opioid receptor (KOR) agonist with the molecular formula C₂₂H₃₂N₂O₂ and a molecular weight of 356.5 Da [1] [4] [10]. Its structure features a benzeneacetamide core linked to a spirodecane-pyrrolidine moiety, with critical stereochemical specificity at positions 5R, 7S, and 8S [4] [10]. The spirocyclic ring system (1-oxaspiro[4.5]decane) constrains conformational flexibility, enhancing receptor selectivity. U-69593 is typically isolated as a white crystalline solid with a purity exceeding 99% [10]. It exhibits limited aqueous solubility but dissolves in organic solvents like ethanol (>40 mg/mL) and dimethyl sulfoxide (DMSO) [10]. The compound's optical activity is documented as [α]/D +7.8° (c = 0.825 in methanol) [10]. Synthesis routes typically involve multi-step organic reactions to assemble the spirocyclic core followed by stereoselective N-alkylation.
U-69593 demonstrates nanomolar affinity and high selectivity for κ₁-opioid receptors over other opioid subtypes. In competitive binding assays using monkey brain membranes, U-69593 binds to κ receptors with a Kᵢ of 0.06 nM, exhibiting 11,650-fold selectivity over μ-opioid receptors (MOR) and 8800-fold over δ-opioid receptors (DOR) [8]. Similar selectivity is observed in human cell models:
Table 1: Binding Affinity of U-69593 at Opioid Receptors
Receptor Type | Species/Tissue | Kᵢ (nM) | Selectivity Ratio (κ vs. μ/δ) |
---|---|---|---|
κ-Opioid | Monkey brain | 0.06 | κ:μ = 11,650; κ:δ = 8,800 |
κ-Opioid | Human (CHO) | 0.63 | Not determined |
μ-Opioid | Monkey brain | 699 | Reference = 1 |
δ-Opioid | Monkey brain | 528 | Reference = 1 |
Functional assays confirm this selectivity, with EC₅₀ values of 6.6–28.1 nM for G-protein activation at human KOR, compared to micromolar activities at MOR or DOR [7]. The binding pocket involves key transmembrane helices (e.g., TM III, V, VI) that accommodate the pyrrolidine and spirodecane groups, with stereochemistry critical for high-affinity engagement [6] [9].
Limited in vivo pharmacokinetic data exists for U-69593, but key properties can be inferred from its chemical features and in vitro behavior:
Table 2: Physicochemical and Inferred PK Properties of U-69593
Parameter | Property |
---|---|
Molecular Weight | 356.5 Da |
Solubility in Water | Insoluble |
Solubility in Ethanol | >40 mg/mL |
Solubility in 0.1 M HCl | >40 mg/mL |
Predicted logP | ~3.5 (moderate lipophilicity) |
Plasma Protein Binding | Not determined (estimated moderate) |
Primary Metabolic Pathways | CYP-mediated oxidation |
U-69593 exhibits balanced signaling at κ-opioid receptors, activating both G-protein and β-arrestin pathways:
Functional bias is quantified using the transduction coefficient ratio (∆∆log(τ/Kₐ)) relative to reference agonists like dynorphin A. U-69593 shows no strong bias toward either pathway (bias factor ≈1), unlike newer analogs like RB-64 designed for G-protein selectivity [6] [9]. The molecular basis involves ligand-specific stabilization of KOR conformations that differentially engage intracellular transducers. Key "functional hotspot" residues (e.g., in TM2, TM7) influence transducer coupling but are not selectively modulated by U-69593 [6].
Table 3: Signaling Profile of U-69593 at κ-Opioid Receptors
Signaling Pathway | Assay System | EC₅₀ (nM) | Relative Potency vs. G-protein |
---|---|---|---|
cAMP Inhibition (Gαᵢ) | Human KOR/CHO cells | 0.8 | 1.0 (Reference) |
[³⁵S]GTPγS Binding (G-protein) | Human KOR/CHO cells | 26.1 | 1.0 (Reference) |
β-Arrestin-2 Recruitment | Human KOR/HEK293 cells | 534 | ~20-fold weaker |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7